molecular formula C11H10N2OS B12582755 2-(3-Methoxyphenyl)sulfanylpyrimidine CAS No. 646511-13-9

2-(3-Methoxyphenyl)sulfanylpyrimidine

Cat. No.: B12582755
CAS No.: 646511-13-9
M. Wt: 218.28 g/mol
InChI Key: WYUCZDNFDCZTHM-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)sulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)sulfanylpyrimidine typically involves the reaction of 3-methoxyphenylthiol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)sulfanylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Alkylated derivatives.

    Oxidation: Sulfoxides and sulfones.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)thio-1H-benzimidazole
  • 2-(3-Methoxyphenyl)thio-1H-pyrrole
  • 2-(3-Methoxyphenyl)thio-1H-imidazole

Uniqueness

2-(3-Methoxyphenyl)sulfanylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of electronic properties and steric effects, making it a valuable scaffold in drug design and materials science .

Properties

CAS No.

646511-13-9

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)sulfanylpyrimidine

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-5-10(8-9)15-11-12-6-3-7-13-11/h2-8H,1H3

InChI Key

WYUCZDNFDCZTHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC=CC=N2

Origin of Product

United States

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